

Improving solubility of (Leu31,pro34)-neuropeptide Y for experiments

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Compound of Interest

Compound Name: (Leu31,pro34)-neuropeptide Y
(porcine)

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Technical Support Center: (Leu31,Pro34)-Neuropeptide Y

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of (Leu31,Pro34)-Neuropeptide Y (NPY) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is (Leu31,Pro34)-Neuropeptide Y and what is its primary mechanism of action?

(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y. It is a high-affinity and specific agonist for the Neuropeptide Y receptor Y1 (Y1R)[1][2][3][4]. Activation of the Y1 receptor, a G-protein coupled receptor (GPCR), primarily involves coupling to G α i to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y1R activation can stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores[5].

Q2: What are the general solubility characteristics of (Leu31,Pro34)-NPY?

(Leu31,Pro34)-NPY is a lyophilized powder that can be soluble in water. However, like many peptides with hydrophobic residues, its solubility can be limited in purely aqueous solutions, especially at higher concentrations[6][7]. The porcine version of this peptide has been reported to be soluble in water at concentrations equal to or greater than 100 mg/mL[8]. For the human/rat form, a solubility of up to 1 mg/mL in water has been reported[2].

Q3: Which solvents are recommended for dissolving (Leu31,Pro34)-NPY?

For initial reconstitution, sterile distilled water is a good starting point[2]. If solubility in water is poor, especially for preparing concentrated stock solutions, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) is recommended[6][7][9]. After initial dissolution in DMSO, the solution should be slowly diluted with your aqueous experimental buffer to the desired final concentration[10].

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Lyophilized powder does not dissolve in water.	The peptide has significant hydrophobic character, leading to poor aqueous solubility.	<p>1. Use an organic solvent: First, dissolve the peptide in a small volume of 100% DMSO.</p> <p>2. Gentle agitation: Vortex the solution gently.</p> <p>3. Sonication: If necessary, sonicate the vial in a water bath for short intervals (e.g., 3 x 10 seconds) to aid dissolution. Keep the sample on ice between sonications to prevent heating^[6]^[10].</p> <p>4. Slow dilution: Once fully dissolved in DMSO, slowly add the aqueous buffer of your choice dropwise while vortexing to reach the final desired concentration and volume^[10].</p>
Precipitation occurs after adding aqueous buffer.	The peptide's solubility limit has been exceeded in the final solvent mixture, or the pH of the final solution is near the peptide's isoelectric point where it is least soluble.	<p>1. Lower the final concentration: The easiest first step is to try preparing a more dilute solution.</p> <p>2. Adjust the pH: The net charge of a peptide influences its solubility. For a basic peptide, adding a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) can improve solubility. For an acidic peptide, a dilute basic solution (e.g., 0.1M ammonium bicarbonate) may help^[6]^[11].</p> <p>3. Lyophilize and re-dissolve: If precipitation is significant, it is best to lyophilize the sample to remove the solvent and start</p>

over with a different solvent system or at a lower concentration[6][10].

The final solution appears cloudy.

The solution may contain undissolved peptide aggregates.

A cloudy solution indicates incomplete dissolution, and using it will lead to inaccurate concentration in your experiment[11]. 1. Sonication: Attempt to clarify the solution by sonicating in a water bath as described above[10]. 2. Gentle warming: Gently warming the solution may help dissolve aggregates, but avoid excessive heat which can degrade the peptide[11]. 3. Prepare a fresh solution: If the solution remains cloudy, it is recommended to discard it and prepare a fresh solution, potentially using a different solvent strategy[11].

Quantitative Solubility Data

Peptide	Solvent	Reported Solubility
(Leu31,Pro34)-Neuropeptide Y (human, rat)	Water	Soluble to 1 mg/mL[2]
(Leu31,Pro34)-Neuropeptide Y (porcine)	Water	≥ 100 mg/mL (23.68 mM)[8]

Note: ">" indicates that the peptide is soluble at this concentration, but the saturation point may be higher.

Experimental Protocols

Protocol for Reconstituting (Leu31,Pro34)-NPY

This protocol provides a general guideline. Optimization may be required based on your specific experimental needs.

Materials:

- Lyophilized (Leu31,Pro34)-NPY
- Sterile, distilled water
- Dimethyl sulfoxide (DMSO), molecular biology grade
- Sterile, low-retention microcentrifuge tubes
- Pipettes and sterile, low-retention tips
- Vortex mixer
- Water bath sonicator

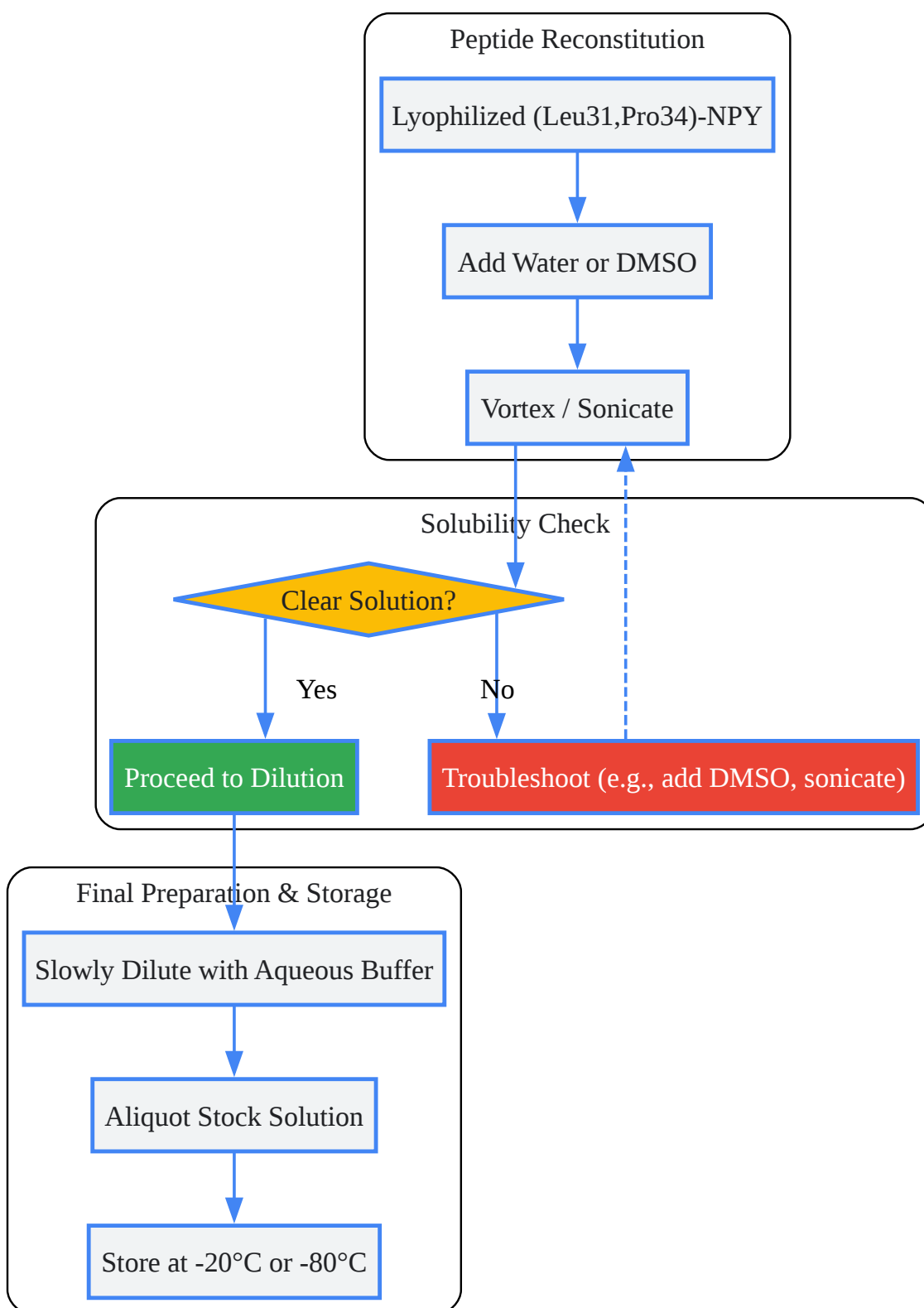
Procedure:

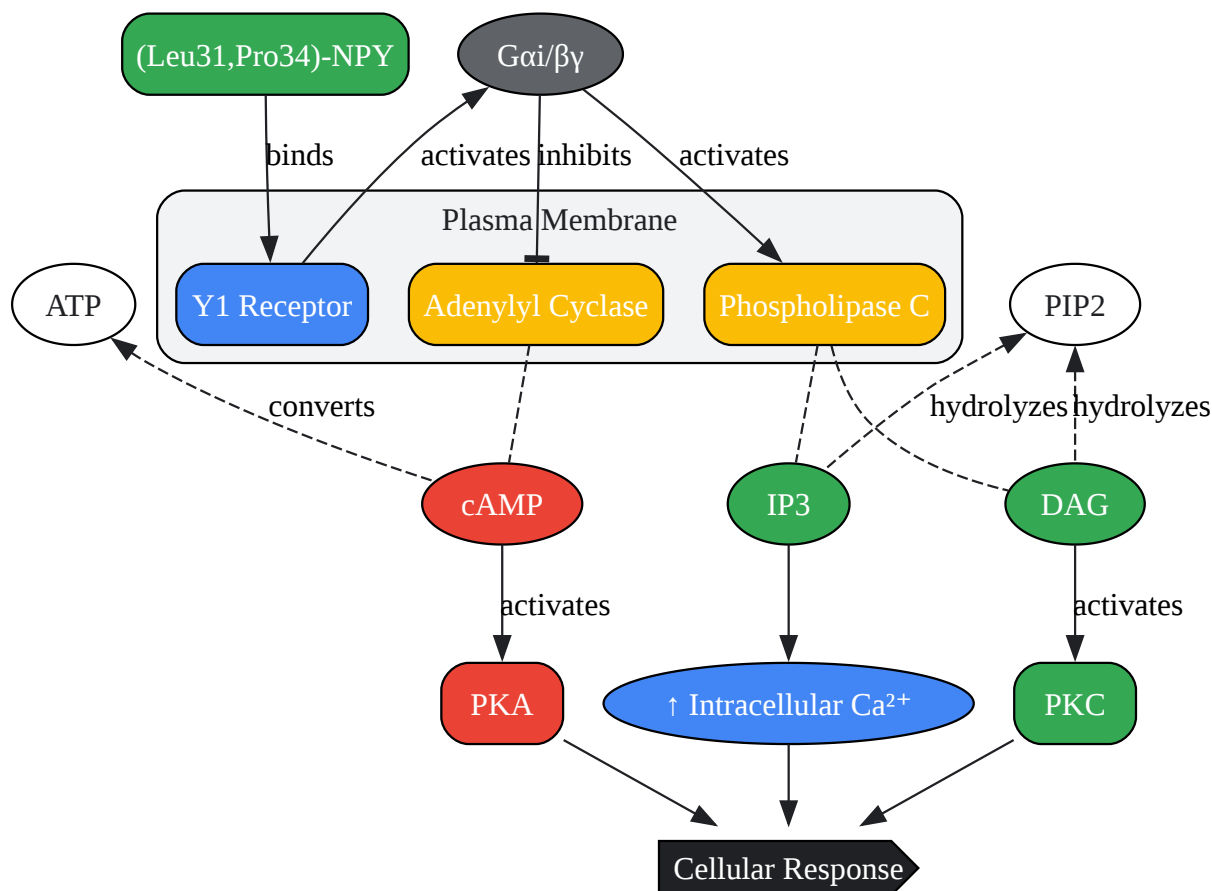
- Centrifuge the Vial: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
- Initial Dissolution in Water (for lower concentrations):
 - Add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
 - Gently vortex the vial to mix.
 - If the peptide does not fully dissolve, proceed to the organic solvent method.
- Initial Dissolution in DMSO (for higher concentrations or poor aqueous solubility):
 - Add a small, precise volume of 100% DMSO to the vial (e.g., 20-50 μ L).

- Gently vortex the vial until the peptide is completely dissolved. The solution should be clear.
- If necessary, sonicate the vial in a water bath for short intervals until the solution is clear.
- Dilution to Final Concentration:
 - Slowly add your desired aqueous buffer (e.g., PBS, cell culture medium) drop-by-drop to the concentrated DMSO stock solution while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.
 - Ensure the final concentration of DMSO in your working solution is low (typically $\leq 1\%$) to avoid solvent effects in biological assays[7].
- Storage:
 - For immediate use, keep the solution on ice.
 - For long-term storage, aliquot the stock solution into sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months)[3][8].

Visualizations

(Leu31,Pro34)-NPY Experimental Workflow





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